molecular formula C9H6ClNO3S B023764 1-Chloroisoquinoline-5-sulfonic acid CAS No. 105627-80-3

1-Chloroisoquinoline-5-sulfonic acid

Cat. No. B023764
M. Wt: 243.67 g/mol
InChI Key: FGQPVNODELDKQF-UHFFFAOYSA-N
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Patent
US04678783

Procedure details

To 50 ml of thionyl chloride were added 5.85 g of 1-chloro-5-isoquinolinesulfonic acid as obtained in Example 1 and 0.5 ml of N,N-dimethylformamide. Then, the resulting mixture was refluxed while heating at 80° to 85° C. for 2 hours, followed by removal of the thionyl chloride and N,N-dimethylformamide under reduced pressure to obtain a residue. The residue was dissolved in a liquid consisting of 20 ml of water and 50 ml of dichloromethane, and the pH of the aqueous solution was adjusted to 6.0 with an aqueous sodium hydrogencarbonate saturated solution. Then, the dichloromethane layer was added to a 100 ml of a dichloromethane solution containing 6.0 g of homopiperazine for 20 minutes while cooling with ice, followed by stirring for 1 hour at a temperature of 15° C. to 20° C. The obtained reaction mixture was washed thrice with 50 ml of water, dried with anhydrous sodium sulfate and then distilled under reduced pressure to obtain oily residue. The thus obtained oily residue was subjected to purification by the silica gel column chromatography (Wacogel C-200, 150 g; solvent: a 5% methanol solution in chloroform), thereby to obtain 5.5 g of 1-(1-chloro-5-isoquinolinesulfonyl)homopiperazine, i.e., Compound (76), in a 84% yield. Analytical data on Compound (76) are given below.
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
5.85 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
6 g
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Six
Quantity
0.5 mL
Type
solvent
Reaction Step Seven

Identifiers

REACTION_CXSMILES
S(Cl)(Cl)=O.[Cl:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([OH:19])(=[O:18])=O)[C:10]=2[CH:9]=[CH:8][N:7]=1.C(=O)([O-])O.[Na+].[NH:25]1[CH2:31][CH2:30][CH2:29][NH:28][CH2:27][CH2:26]1>ClCCl.O.CN(C)C=O>[Cl:5][C:6]1[C:15]2[CH:14]=[CH:13][CH:12]=[C:11]([S:16]([N:25]3[CH2:31][CH2:30][CH2:29][NH:28][CH2:27][CH2:26]3)(=[O:18])=[O:19])[C:10]=2[CH:9]=[CH:8][N:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
50 mL
Type
reactant
Smiles
S(=O)(Cl)Cl
Name
Quantity
5.85 g
Type
reactant
Smiles
ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
6 g
Type
reactant
Smiles
N1CCNCCC1
Step Four
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Step Five
Name
Quantity
50 mL
Type
solvent
Smiles
ClCCl
Step Six
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Seven
Name
Quantity
0.5 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
by stirring for 1 hour at a temperature of 15° C. to 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
Then, the resulting mixture was refluxed
TEMPERATURE
Type
TEMPERATURE
Details
while heating at 80° to 85° C. for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
followed by removal of the thionyl chloride and N,N-dimethylformamide under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain a residue
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in a liquid
TEMPERATURE
Type
TEMPERATURE
Details
while cooling with ice
CUSTOM
Type
CUSTOM
Details
The obtained reaction mixture
WASH
Type
WASH
Details
was washed thrice with 50 ml of water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with anhydrous sodium sulfate
DISTILLATION
Type
DISTILLATION
Details
distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
to obtain oily residue
CUSTOM
Type
CUSTOM
Details
The thus obtained oily residue was subjected to purification by the silica gel column chromatography (Wacogel C-200, 150 g

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=NC=CC=2C(=CC=CC12)S(=O)(=O)N1CCNCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 5.5 g
YIELD: PERCENTYIELD 84%
YIELD: CALCULATEDPERCENTYIELD 70.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.